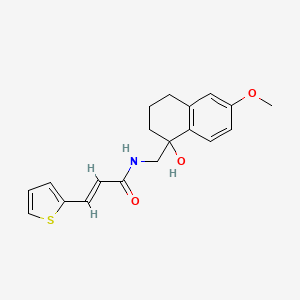

![molecular formula C14H16N2O2 B2435912 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide CAS No. 2396580-48-4](/img/structure/B2435912.png)

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide” is a chemical compound with the linear formula C21H21N3O2 . It is a member of the class of compounds known as tryptamines .

Molecular Structure Analysis

The molecular structure of “N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide” is characterized by a linear formula C21H21N3O2 . The 3D structure may be viewed using appropriate software .Physical And Chemical Properties Analysis

The compound “N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide” has a molecular weight of 347.42 . Further physical and chemical properties are not detailed in the available literature.Aplicaciones Científicas De Investigación

Biochemical Research

“N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide” is used in biochemical research . The compound’s unique structure and properties make it a valuable tool in the study of various biochemical processes.

Organic Synthesis

This compound is also used in organic synthesis . Its unique structure can serve as a building block in the synthesis of more complex organic molecules.

Cancer Treatment Research

Indole derivatives, such as “N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide”, have attracted increasing attention in recent years for their potential application in the treatment of cancer cells .

Microbial Treatment Research

Indole derivatives are also being researched for their potential use in treating microbial infections . Their unique properties may make them effective against certain types of microbes.

Treatment of Various Disorders

Research has shown that indole derivatives can be used to treat various types of disorders in the human body . This includes a wide range of conditions, from mental health disorders to physical ailments.

Antiviral Research

Indole derivatives have shown potential in antiviral research . Certain derivatives have been found to inhibit the activity of various viruses, making them a promising area of study for the development of new antiviral drugs.

Direcciones Futuras

Mecanismo De Acción

Target of Action

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide, also known as melatonin , primarily targets two G-protein-coupled receptors, designated as MT1 and MT2 . These receptors play a crucial role in regulating sleep and circadian rhythms .

Mode of Action

Melatonin interacts with its MT1 and MT2 receptors, triggering a series of intracellular events. This interaction leads to changes in the cell’s biochemical processes, influencing sleep patterns, and circadian rhythms .

Biochemical Pathways

These include antioxidant activity, free radical scavenging, anti-inflammatory effects, apoptosis inhibition, body temperature reduction, tumor growth inhibition, reproductive system function inhibition, memory enhancement, dementia treatment, aging delay, anxiety relief, opioid withdrawal symptom improvement, osteoporosis improvement, and antiepileptic effects .

Result of Action

The molecular and cellular effects of melatonin’s action are diverse, given its wide range of physiological and pharmacological activities. For instance, it can regulate sleep and circadian rhythms, improve memory, delay aging, and exhibit antioxidant and anti-inflammatory effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of melatonin. For example, light exposure can suppress melatonin production, affecting its efficacy in regulating sleep and circadian rhythms

Propiedades

IUPAC Name |

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-3-14(17)15-7-6-10-9-16-13-5-4-11(18-2)8-12(10)13/h3-5,8-9,16H,1,6-7H2,2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQJEAYVQILVEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]oxane-2-carboxamide](/img/structure/B2435831.png)

![2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide](/img/structure/B2435842.png)

![3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxylic acid](/img/structure/B2435844.png)

![Methyl 4-(2-((3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2435846.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1-naphthamide](/img/structure/B2435847.png)

![[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanol](/img/structure/B2435852.png)